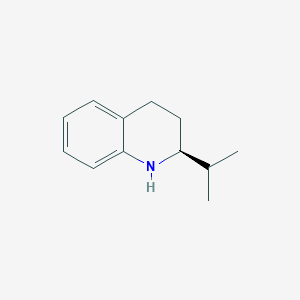
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to an indane ring system. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity compound. The starting materials are typically inexpensive and readily available, making the process cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone, while reduction can produce a fully saturated indane derivative .
Applications De Recherche Scientifique
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1R,2S)-2-Fluoro-2,3-dihydro-1H-inden-1-ol: Contains a fluorine atom in place of chlorine.
(1R,2S)-2-Iodo-2,3-dihydro-1H-inden-1-ol: Features an iodine atom instead of chlorine
Uniqueness
(1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interactions. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H9ClO |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
(1R,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
Clé InChI |
SKUCQUAQEKVSAQ-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Cl |
SMILES canonique |
C1C(C(C2=CC=CC=C21)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

![1'-Methyl-1H,1'H-[4,4'-bipyrazol]-5-amine](/img/structure/B11916375.png)





![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)
![3-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B11916445.png)

![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)


